molecular formula C14H16IN3O B13091364 2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one

2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one

Cat. No.: B13091364
M. Wt: 369.20 g/mol
InChI Key: VBFLPZVBEVXGPQ-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a cyclohexylamino group at the 2-position and an iodine atom at the 6-position of the quinazolinone core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups at the 6-position.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylamino)-4(3H)-quinazolinone: Lacks the iodine atom at the 6-position.

    6-Iodoquinazolin-4(3H)-one: Lacks the cyclohexylamino group at the 2-position.

    2-Amino-6-iodoquinazolin-4(3H)-one: Lacks the cyclohexyl group on the amino substituent.

Uniqueness

2-(Cyclohexylamino)-6-iodoquinazolin-4(3H)-one is unique due to the presence of both the cyclohexylamino group and the iodine atom, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a therapeutic agent and a versatile building block in organic synthesis .

Properties

Molecular Formula

C14H16IN3O

Molecular Weight

369.20 g/mol

IUPAC Name

2-(cyclohexylamino)-6-iodo-3H-quinazolin-4-one

InChI

InChI=1S/C14H16IN3O/c15-9-6-7-12-11(8-9)13(19)18-14(17-12)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18,19)

InChI Key

VBFLPZVBEVXGPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC3=C(C=C(C=C3)I)C(=O)N2

Origin of Product

United States

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